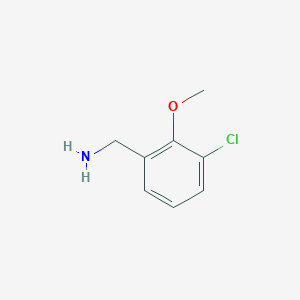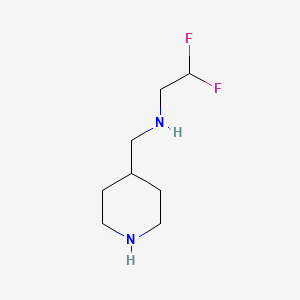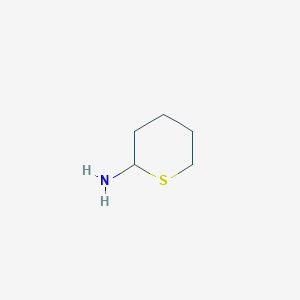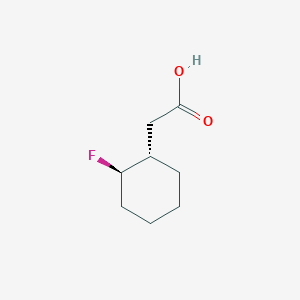
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide is a complex organic compound with a unique structure. It belongs to the class of tetrahydrothiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a hydroxy group, a methylamino group, and a tetrahydrothiophene ring with a 1,1-dioxide substitution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane with a thiol.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Amination: The methylamino group can be introduced through nucleophilic substitution reactions, using reagents like methylamine.
Oxidation to 1,1-Dioxide: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the hydroxy group or the sulfur atom.
Reduction: The compound can be reduced to remove the 1,1-dioxide group or to convert the hydroxy group to a hydrogen.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or hydroxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like methylamine, ethylamine, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols.
Aplicaciones Científicas De Investigación
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The sulfur atom in the tetrahydrothiophene ring can also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: Lacks the hydroxy and amino groups, making it less reactive.
3-Hydroxy-4-(methylamino)tetrahydrothiophene: Lacks the 1,1-dioxide group, affecting its redox properties.
4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide: Lacks the hydroxy group, affecting its ability to form hydrogen bonds.
Uniqueness
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the combination of its functional groups, which confer a range of chemical reactivity and biological activity. The presence of both hydroxy and amino groups, along with the 1,1-dioxide substitution, allows it to participate in diverse chemical reactions and interact with various biological targets.
Propiedades
Fórmula molecular |
C8H18N2O3S |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
(3S,4S)-4-[methyl-[2-(methylamino)ethyl]amino]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H18N2O3S/c1-9-3-4-10(2)7-5-14(12,13)6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
JXCBTZVNZLIHEF-HTQZYQBOSA-N |
SMILES isomérico |
CNCCN(C)[C@@H]1CS(=O)(=O)C[C@H]1O |
SMILES canónico |
CNCCN(C)C1CS(=O)(=O)CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4(7H)-thione](/img/structure/B13353243.png)




![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)

![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)




